molecular formula C8H18INO2 B095056 (+)-cis-Dioxolane iodide CAS No. 16709-43-6

(+)-cis-Dioxolane iodide

Cat. No.: B095056
CAS No.: 16709-43-6
M. Wt: 287.14 g/mol
InChI Key: XFHBFOSBGWDTRO-KZYPOYLOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Stereoselective Organic Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance in the synthesis of complex natural products and pharmaceuticals. The 1,3-dioxolane (B20135) ring is a common motif in many natural products. researchgate.net The stereochemistry of substituents on the dioxolane ring can profoundly influence the biological activity of a molecule. vulcanchem.comnih.gov

The synthesis of substituted 1,3-dioxolanes can be achieved through various methods, including the reaction of alkenes with hypervalent iodine reagents. mdpi.comresearchgate.net This process can proceed through a 1,3-dioxolan-2-yl cation intermediate, allowing for the stereoselective assembly of three components: an alkene, a carboxylic acid, and a carbon nucleophile. mdpi.comresearchgate.net The stereochemical outcome of such reactions is highly dependent on the geometry of the starting alkene and the nature of the nucleophile, offering a pathway to control the spatial arrangement of atoms in the final product. mdpi.com For instance, the reaction of a cis-alkene can lead to a meso cation intermediate, while a trans-alkene can form a chiral cation, each influencing the subsequent nucleophilic attack and the final stereochemistry of the dioxolane. mdpi.com

Furthermore, the dioxolane moiety itself can be a precursor in the synthesis of other complex structures. For example, enantiomerically pure phosphonium (B103445) salts derived from tartaric acid, which contains a dioxolane-like structure, have been utilized in the synthesis of natural products like olguine. cdnsciencepub.comresearchgate.net

Contextual Role in Medicinal Chemistry Research as a Muscarinic Agonist

In the realm of medicinal chemistry, (+)-cis-dioxolane iodide is recognized as a muscarinic acetylcholine (B1216132) receptor agonist. wikipedia.org Muscarinic receptors are a class of G protein-coupled receptors involved in a wide range of physiological functions, making them important targets for drug development.

Studies have shown that this compound can induce contractions in smooth muscle tissues, such as the urinary bladder. nih.govscispace.com This activity is competitively antagonized by known muscarinic receptor antagonists, confirming its mode of action. nih.govscispace.com The potency and efficacy of this compound and its derivatives have been characterized in various tissues, providing valuable insights into the structure-activity relationships of muscarinic agonists. nih.govscispace.comacs.org For example, research on rat urinary bladder suggests that the contractile response to (+)-cis-dioxolane is primarily mediated by the M3 muscarinic receptor subtype. scispace.com

The high affinity of (+)-[3H]cis-methyldioxolane, a close analog, for M2 muscarinic receptors in the heart has also been demonstrated, highlighting the subtype selectivity that can be achieved with dioxolane-based ligands. nih.gov The stereochemistry of the dioxolane ring is crucial for its interaction with the receptor, with the cis isomer generally showing higher activity. cdnsciencepub.comcdnsciencepub.com This underscores the importance of stereochemical control in the design of potent and selective muscarinic receptor modulators.

Overview of Dioxolane Ring Systems and Their Stereochemical Complexity

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. The presence of substituents on the ring, particularly at positions 2, 4, and 5, introduces significant stereochemical complexity. vulcanchem.comescholarship.org This complexity arises from the potential for both cis and trans relationships between substituents on the ring, as well as the existence of enantiomers for chiral isomers. google.com

The synthesis of specific stereoisomers of dioxolane derivatives can be challenging. google.com Early work on 2-methyl-4-dimethylaminomethyl-1,3-dioxolane methiodide revealed that the synthetic product was a mixture of cis and trans isomers. cdnsciencepub.comcdnsciencepub.com The separation of these isomers and the unequivocal assignment of their configurations were significant achievements in understanding the structure-activity relationships in this class of compounds. cdnsciencepub.comcdnsciencepub.com The development of stereoselective synthetic methods, including those starting from chiral precursors like D-mannose or L-gulonic lactone, has been crucial for obtaining pure stereoisomers for biological evaluation. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBFOSBGWDTRO-KZYPOYLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349682
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21795-59-5, 16709-43-6
Record name (Methyl(trimethylammonio)methyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Dioxolane and Iodide Species

Plausible Reaction Pathways in Stereoselective Dioxolane Formation

The stereoselective synthesis of dioxolanes, particularly those derived from the "(+)-cis-dioxolane iodide" scaffold, is underpinned by reaction pathways that proceed through cationic intermediates. The stereochemical outcome of these reactions is dictated by the controlled generation of these intermediates and the subsequent stereoselective attack by a nucleophile.

A key mechanistic feature in the formation of substituted 1,3-dioxolanes is the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govnih.gov This electrophilic species can be formed stereospecifically from alkenes through oxidation with hypervalent iodine reagents in the presence of a carboxylic acid. nih.govnih.gov The reaction involves the assembly of three components: an alkene, a carboxylic acid, and a nucleophile, such as a silyl (B83357) enol ether. nih.govnih.gov

The process is initiated by the oxidation of the alkene, leading to the formation of the cyclic 1,3-dioxolan-2-yl cation. nih.govnih.gov This intermediate can then be "trapped" by a suitable nucleophile. nih.govsmolecule.com The stereospecificity of the cation generation ensures that the stereochemical information from the starting alkene is transferred to the cation intermediate. nih.gov For instance, a cis-alkene will stereospecifically form a meso-cationic intermediate, while a trans-alkene will form a chiral cation. researchgate.net The subsequent nucleophilic attack on this cation completes the formation of the dioxolane product. nih.govnih.gov Control experiments have shown that in the absence of a trapping nucleophile, the cation can be trapped by water, leading to acetoxyhydroxy products, which further supports the existence of the 1,3-dioxolan-2-yl cation intermediate. nih.gov

Table 1: Stereospecific Generation and Trapping of 1,3-Dioxolan-2-yl Cation Intermediates This table illustrates the stereospecific formation of dioxolane products from different alkene isomers via the generation and trapping of cation intermediates.

Starting AlkeneIntermediate CationTrapping NucleophileDioxolane Product Stereochemistry
cis-Alkenemeso-1,3-Dioxolan-2-yl cationSilyl enol etherStereoselective formation of substituted 1,3-dioxolane (B20135)
trans-AlkeneChiral 1,3-Dioxolan-2-yl cationSilyl enol etherStereoselective formation of substituted 1,3-dioxolane

Role of Neighboring Group Participation in Stereospecific Formation

Neighboring group participation (NGP) is a crucial factor in achieving high stereospecificity in the formation of dioxolane structures. nih.govwikipedia.org This phenomenon involves the intramolecular participation of a nearby functional group, such as an ester or acetoxy group, in the reaction at the acetal (B89532) carbon. nih.gov This participation leads to the formation of a cyclic intermediate, a dioxolenium or dioxolanyl cation, which shields one face of the molecule, thereby directing the incoming nucleophile to attack from the opposite face. researchgate.netnih.gov

For example, the participation of an ester group can lead to the formation of a trans-fused dioxolenium ion intermediate. nih.gov The subsequent substitution reaction at the acetal carbon proceeds with high diastereoselectivity. nih.gov The effectiveness of NGP in controlling stereochemistry has been demonstrated in both cyclic carbohydrate systems and acyclic acetals. nih.gov The isolation of dioxolane products resulting from nucleophilic addition at the C-2 position of a 1,3-dioxolenium ion intermediate has confirmed the role of neighboring group participation. nih.gov The strength of the participating group and the nature of the nucleophile can influence the degree of stereoselectivity achieved. nih.gov

Once the 1,3-dioxolan-2-yl cation intermediate is formed, the stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack. The stereochemistry of the cation, which is dictated by the starting alkene, plays a critical role in this step. researchgate.net

A meso cation, generated from a cis-alkene, possesses diastereotopic faces. researchgate.net The nucleophilic addition to such a cation can, in principle, lead to a mixture of diastereomers. However, high stereoselectivity can often be achieved, suggesting that the approach of the nucleophile is sterically or electronically biased. researchgate.net

Lewis Acid Catalysis in Dioxolane-Related Transformations

Lewis acids play a significant role in mediating reactions involving dioxolanes, including their formation and subsequent transformations. Molecular iodine, in particular, has emerged as a mild and effective Lewis acid catalyst in various organic reactions.

Molecular iodine (I₂) can function as a Lewis acid catalyst due to its ability to accept electron density. researchgate.netmdpi.comtandfonline.com Although it is a halogen, its catalytic activity is often attributed to its mild Lewis acidic character. researchgate.net Several mechanisms have been proposed for iodine catalysis, including activation via halogen-bonding, the formation of an iodonium(I) species, or even "hidden" Brønsted acid catalysis by in situ generated HI. nih.gov

In the context of reactions involving oxygen-containing compounds like dioxolanes, iodine can activate a carbonyl or acetal group by coordinating to an oxygen atom. This coordination increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. mdpi.com This mode of activation is central to its use in reactions such as esterifications, cycloadditions, and the formation of heterocyclic compounds. researchgate.netnih.gov An advantage of using molecular iodine as a catalyst is its tolerance to water, unlike many traditional Lewis acids that are readily deactivated by moisture. mdpi.com

Table 2: Proposed Modes of Activation by Molecular Iodine as a Catalyst This table summarizes the different mechanistic proposals for the catalytic effect of molecular iodine.

Mode of ActivationDescription
Lewis Acid / Halogen BondIodine acts as an electron acceptor, coordinating to a Lewis basic site (e.g., oxygen) and activating the substrate.
"Hidden" Brønsted AcidTraces of water react with iodine to form HI, which then acts as the Brønsted acid catalyst.
Iodonium(I) SpeciesFormation of a more electrophilic iodine species that participates in the catalytic cycle.

Isomerization Processes of Dioxolane Products Mediated by Lewis Acids

Lewis acids can induce isomerization and other transformations of dioxolane products. The coordination of a Lewis acid to one of the oxygen atoms of the dioxolane ring can weaken the adjacent carbon-oxygen bond, facilitating ring-opening to form an oxocarbenium ion intermediate. nih.gov This intermediate can then undergo various reactions, including rearrangement or attack by a nucleophile, leading to different isomers or new products.

While specific studies detailing the isomerization of "this compound" by Lewis acids are not prevalent in the provided search context, the general principle of Lewis acid-mediated reactions of dioxolanes is well-established. For instance, Lewis acids like SnCl₄ and TiCl₄ can mediate the ionization of alkoxydioxolanes to form peroxycarbenium ions, which can then react with electron-rich alkenes. nih.govmdpi.com It is plausible that molecular iodine, acting as a Lewis acid, could facilitate similar isomerization or rearrangement processes in dioxolane systems, potentially leading to equilibrium between different stereoisomers or constitutional isomers.

Mechanistic Aspects of Iodine-Mediated Alkene and Alkyne Functionalizations

The interaction of iodine-based electrophiles with alkenes and alkynes initiates a cascade of reactions leading to highly functionalized molecules. The formation of cyclic iodonium intermediates is a cornerstone of these mechanisms, dictating the stereochemical outcome of the final products.

The synthesis of stereodefined trisubstituted alkenes from alkynes is a significant objective in organic chemistry. While direct involvement of a "this compound" intermediate in this specific transformation is not extensively documented, the underlying principles of alkyne iodination provide a basis for postulating potential mechanistic pathways.

The electrophilic addition of iodine to an alkyne typically proceeds through a bridged iodonium ion intermediate, which generally leads to anti-addition products, resulting in (E)-diiodoalkenes. masterorganicchemistry.commanac-inc.co.jp For the formation of a trisubstituted alkene, a subsequent reaction must introduce a third functional group while replacing one of the iodine atoms or by adding to a vinyl cation intermediate.

A plausible mechanism involves the initial attack of an electrophilic iodine species on the alkyne to form a vinyl cation. Such vinyl cation intermediates have been studied and can be trapped by various nucleophiles. researchgate.net In a reaction medium containing a dioxolane moiety, either as a solvent or a tethered functional group, it is conceivable that the vinyl cation could be trapped intramolecularly or intermolecularly. This would be followed by the introduction of a third chemical group, potentially leading to a trisubstituted alkene product after elimination or rearrangement. Modern catalytic methods, such as copper- or nickel-catalyzed hydroalkylation, have proven effective in synthesizing trisubstituted alkenes from alkynes and alkyl iodides, offering high regio- and stereoselectivity through different mechanistic routes involving radical intermediates or organometallic species. nih.govrsc.orgnih.gov

StrategyIntermediate TypeOutcomeReference
Electrophilic AdditionBridged Iodonium Iontrans-Diiodoalkene masterorganicchemistry.commanac-inc.co.jp
Ritter-Type DifunctionalizationVinyl Cationβ-Iodanyl Enamide researchgate.net
Copper-Catalyzed HydroalkylationVinylcopper Species(Z)-Trisubstituted Alkene nih.gov
Nickel-Catalyzed HydroalkylationAlkyl RadicalTrisubstituted Alkene nih.gov

The reaction of alkenes with hypervalent iodine(III) reagents in the presence of a bidentate nucleophile, such as a carboxylic acid, provides a well-established method for the stereoselective formation of substituted 1,3-dioxolanes. This transformation proceeds through a key intermediate, the 1,3-dioxolan-2-yl cation, which can be considered an analogue of the "this compound" species.

The mechanism is initiated by the oxidation of the alkene with the hypervalent iodine reagent. Neighboring group participation by the carboxylic acid leads to the stereospecific generation of the cyclic dioxolanyl cation. The stereochemistry of the starting alkene directly dictates the stereochemistry of this intermediate; a cis-alkene forms a meso cation, while a trans-alkene forms a chiral, racemic cation. This stereospecificity is a crucial aspect of the reaction.

The subsequent transformation involves the stereoselective trapping of this cation intermediate by a carbon nucleophile at the C2 position. This step finalizes the assembly of three components—the alkene, the carboxylic acid, and the nucleophile—into a single, substituted dioxolane product. The steric environment of the dioxolanyl cation influences the facial selectivity of the nucleophilic attack, controlling the final diastereoselectivity of the product.

Starting AlkeneIntermediate CationProduct Stereochemistry
cis-4-Octene (B1353254)meso-Dioxolanyl Cationmeso-Dioxolane
trans-4-Octene (B86139)chiral-Dioxolanyl Cationracemic-Dioxolane

Polymerization Mechanisms of 1,3-Dioxolane

1,3-Dioxolane is a cyclic acetal monomer that readily undergoes cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane), a type of polyacetal. The mechanism of this polymerization is highly dependent on the initiator used and is characterized by specific bond cleavage patterns.

The CROP of 1,3-dioxolane can be initiated by a variety of Lewis acids and other cationic initiators. researchgate.net Lewis acids such as organo-aluminum compounds, metal halides (e.g., SnCl₄), and rare-earth triflates (e.g., Sc(OTf)₃) are effective for this purpose. researchgate.netacs.orgrsc.org Protonic acids and carbenium salts have also been employed. researchgate.net

The initiation mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the 1,3-dioxolane ring. This coordination polarizes and weakens the adjacent carbon-oxygen bond, facilitating a nucleophilic attack from another monomer molecule. This attack results in the opening of the ring and the formation of a propagating species, which is typically an oxocarbenium ion at the active chain end. The polymerization then proceeds via the sequential addition of monomer units to this growing chain. While effective, these polymerizations can sometimes be difficult to control, with side reactions such as transacetalization leading to polymers with broad molecular weight distributions. researchgate.net

Initiator ClassSpecific ExamplesMechanistic RoleReference
Lewis AcidsOrgano-aluminum compounds, AlI₃, SnCl₄, Sc(OTf)₃Coordination to oxygen, ring polarization researchgate.netacs.orgrsc.org
Protonic AcidsTriflic anhydride, Maghnite-H⁺ (acidic clay)Protonation of oxygen, ring activation researchgate.netorientjchem.org
Carbenium SaltsR₃C⁺SbF₆⁻Direct addition to form an oxonium ion researchgate.net

A fundamental aspect of the cationic polymerization of 1,3-dioxolane is the regioselectivity of the ring-opening step. Research and spectroscopic analyses have confirmed that the bond cleavage occurs exclusively between the acetal carbon (C2) and one of the adjacent oxygen atoms (O1). researchgate.net

This specific cleavage pattern is dictated by the superior stability of the resulting intermediate. When the O1-C2 bond breaks, the positive charge is located on the C2 carbon, which is stabilized by the adjacent O3 oxygen atom through resonance, forming an oxocarbenium ion. This species is significantly more stable than the primary carbocation that would result from the cleavage of either the C4-O3 or C5-O1 bonds. This thermodynamic preference ensures that the polymerization proceeds via a single, well-defined bond scission pathway. However, the active oxocarbenium chain end can also participate in intramolecular "backbiting" reactions, where it attacks an oxygen atom along its own chain, leading to the formation of cyclic oligomers, a common feature in the CROP of cyclic acetals. rsc.org

Applications and Derivatives in Advanced Organic Synthesis

(+)-cis-Dioxolane Iodide as a Molecular Probe and Receptor Agonist in Chemical Biology Research

The specific compound, L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, commonly known as this compound, is recognized as a potent agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.orgwikipedia.org Research has demonstrated its high affinity and specific recognition for the M2 muscarinic receptor subtype. sigmaaldrich.com Studies characterizing its effects have shown that it can produce significant antinociceptive responses through the stimulation of M1 and/or M2 cholinergic receptors in the spinal cord. nih.gov

Beyond its direct receptor agonist activity, the incorporation of iodine into dioxolane structures makes them valuable as molecular probes. rsc.org Iodine-containing probes are particularly useful for identification and imaging in secondary ion mass spectrometry (SIMS), a high-resolution imaging technique. rsc.orgnih.govkisti.re.krnih.gov This methodology allows for the precise localization of molecules within cells and tissues. For instance, SIMS microscopy has been used to detect the subcellular distribution of specific iodo-benzamides in melanoma cells, showcasing the potential of iodine-tagged molecules. nih.gov

Furthermore, bromine- and iodine-substituted 16α,17α-dioxolane progestins have been synthesized and evaluated for their binding affinity to the progesterone (B1679170) receptor (PR). nih.govacs.org These halogenated dioxolanes serve as high-affinity molecular probes for PR, with potential applications as radiolabeled agents for diagnostic imaging of PR-positive breast tumors using techniques like positron emission tomography (PET). nih.govnih.govacs.org

Probe TypeTarget Receptor/ApplicationTechniqueResearch Finding
This compoundMuscarinic Acetylcholine Receptor (M2)Receptor Binding AssaysActs as a potent and specific agonist. wikipedia.orgsigmaaldrich.com
Iodine-substituted Dioxolane ProgestinsProgesterone Receptor (PR)Radioligand Binding, PET ImagingHigh-affinity probes for potential breast tumor imaging. nih.govacs.org
General Iodine-containing ProbesMolecular DetectionSecondary Ion Mass Spectrometry (SIMS)Enables high-resolution imaging of molecular distribution in biological samples. rsc.orgnih.gov

Dioxolane Structures as Versatile Synthetic Intermediates and Protecting Groups

The 1,3-dioxolane (B20135) ring is a cornerstone of modern synthetic chemistry, primarily employed as a protecting group for carbonyl compounds (aldehydes and ketones) and vicinal diols due to its stability under basic and nucleophilic conditions. wikipedia.orgnih.gov This stability allows for chemical transformations on other parts of a molecule, with the dioxolane being readily removed under acidic conditions. wikipedia.org Beyond this protective role, the chiral nature of substituted dioxolanes makes them valuable synthetic intermediates.

The pyrrolidine (B122466) ring is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.gov Numerous stereoselective methods exist for the synthesis of substituted pyrrolidines, often starting from chiral precursors like proline and 4-hydroxyproline (B1632879) or utilizing cycloaddition reactions. nih.govmdpi.commdpi.com While dioxolanes are exceptionally versatile chiral building blocks, a direct and widely documented synthetic pathway commencing from a dioxolane intermediate to form iodomethyl or polyhydroxylated pyrrolidines could not be substantiated from the available research.

Dioxolane derivatives are critical precursors in the synthesis of a class of nucleoside analogues with significant therapeutic potential. uga.edu In these analogues, the furanose ring of natural nucleosides is replaced by a 1,3-dioxolane ring. These compounds have demonstrated potent antiviral activities, particularly against the human immunodeficiency virus (HIV). acs.org

The general synthesis involves the coupling of a chiral, non-racemic dioxolane intermediate, which carries the necessary stereochemical information, with a purine (B94841) or pyrimidine (B1678525) base. researchgate.net For example, the alkylation of bases like thymine (B56734) and adenine (B156593) with 2-bromomethyl-4(R),5(R)-dibenzyloxymethyl-1,3-dioxolane leads to the formation of the desired chiral nucleoside analogues after separation and deprotection. researchgate.net This modular approach has enabled the creation of a diverse library of dioxolane-based nucleosides for biological evaluation. nih.govbeilstein-journals.org

Dioxolane Nucleoside TypeNucleobaseReported Biological Activity
Pyrimidine AnaloguesThymine, CytosineAnti-HIV acs.org
Purine AnaloguesAdenine, GuanineAnti-HIV, Anti-HBV
7-Deazapurine Analogues7-DeazapurineAnti-Epstein-Barr virus (EBV) uga.edu

The utility of dioxolane structures as key intermediates is highlighted in the total synthesis of complex natural products. A prominent example is the synthesis of neosporol, a natural product featuring a pentacyclic framework that includes a 1,3-dioxolane ring. wikipedia.orgyale.edu

In the total synthesis of neosporol, the dioxolane ring is not used as a starting material but is strategically formed during the synthetic sequence. The key step involves an intramolecular acetalization. An allylic alcohol precursor is first epoxidized using trifluoroperoxyacetic acid. yale.edu The resulting epoxide then undergoes a proximate carbonyl group-assisted ring-expansion reaction to directly form the stable five-membered dioxolane ring, thus constructing a crucial part of the natural product's core structure. wikipedia.orgyale.edu While the total synthesis of Madeirolide A has also been a subject of extensive research, the documented synthetic routes primarily focus on the construction of its tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, without explicitly detailing the use of a dioxolane intermediate. cam.ac.uk

Dioxolane-Containing Systems in Stereoselective Chemical Transformations

Dioxolane derivatives play a significant role in controlling stereochemistry in various chemical reactions, often by serving as chiral auxiliaries or as protected forms of stereochemically rich fragments.

The conversion of vicinal diols (1,2-diols) into olefins is a fundamental transformation in organic synthesis. nih.govsemanticscholar.org One of the most effective methods for this transformation, which proceeds with high stereospecificity, is the Corey-Winter olefination. youtube.comwikipedia.org This reaction provides a reliable way to generate alkenes where the geometry (cis or trans) is dictated by the stereochemistry of the starting diol. wikipedia.orgalfa-chemistry.com

The process begins with the conversion of the 1,2-diol into a cyclic thiocarbonate. This intermediate is then treated with a phosphite (B83602) reagent, which reductively removes the thiocarbonyl group to yield the corresponding olefin, carbon dioxide, and a phosphorus-sulfur compound. wikipedia.orgjk-sci.com

Dioxolanes serve as stable protecting groups for vicinal diols and can be used as precursors in this synthetic sequence. For example, a complex molecule containing a vicinal diol can have this functionality protected as a dioxolane while other chemical steps are performed. beilstein-journals.org Subsequently, the dioxolane is hydrolyzed to regenerate the 1,2-diol, which is then immediately subjected to the Corey-Winter reaction conditions to produce the target olefin. This strategy was employed in the synthesis of a naturally occurring α-pyrone, where a pyrone dioxolane was hydrolyzed to the diol, which was then converted to the alkene via its thiocarbonate. beilstein-journals.org The stereospecific nature of the Corey-Winter reaction is a key feature: a cis-diol will yield a cis-alkene, while a trans-diol affords a trans-alkene. wikipedia.orgalfa-chemistry.com

Enantioselective Construction of cis-Hydroindole Scaffolds

The cis-hydroindole framework is a core structural motif present in numerous natural products and pharmaceuticals. nih.govresearchgate.net The development of efficient, stereocontrolled methods for the synthesis of these scaffolds is a key focus in organic chemistry. One prominent strategy involves an asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov

In a notable approach, the enantioselective synthesis of cis-hydroindole derivatives was achieved through an IEDDA reaction between 2-pyrones and cyclic enamines, catalyzed by a chiral N,N′-dioxide/Mg(OTf)₂ complex. nih.gov This method yields a range of cis-hydroindole products with high yields and excellent enantioselectivity (up to 99% yield and 95% enantiomeric excess). nih.gov Further transformations of these scaffolds have been applied to the formal total synthesis of natural products like (+)-minovincine. nih.gov While dioxolanes are often employed in organic synthesis as chiral auxiliaries or protecting groups to achieve high stereoselectivity, the specific role of "this compound" in the direct construction of cis-hydroindole scaffolds is not prominently detailed in the reviewed literature. The primary methods found focus on catalytic asymmetric reactions like the Diels-Alder cycloaddition. researchgate.net

Synthesis of 1,3-Dioxane (B1201747) Derivatives via Prins Reaction

The Prins reaction is a powerful acid-catalyzed reaction in organic chemistry that involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. wikipedia.org This reaction is particularly valuable for the synthesis of 1,3-dioxane derivatives. The outcome is highly dependent on the reaction conditions; in the absence of water and with an excess of formaldehyde, the reaction favors the formation of a dioxane ring. wikipedia.org

An important variation of this reaction utilizes molecular iodine as a mild and effective catalyst for the cross-coupling of olefins with aldehydes. researchgate.net This iodine-mediated Prins cyclization produces 4-substituted 1,3-dioxane derivatives in excellent yields and with high selectivity. researchgate.net The reaction proceeds through the activation of the carbonyl group by the acid catalyst, which then adds to the alkene to form a carbocation intermediate. This intermediate is subsequently trapped by a second molecule of the aldehyde, leading to cyclization and the formation of the 1,3-dioxane ring. wikipedia.org This method is valued for its simplicity, cost-effectiveness, and practical utility. researchgate.net The use of chiral catalysts can also render the reaction enantioselective, providing access to optically active 1,3-dioxanes which are valuable synthetic building blocks. nih.govresearchgate.net

Structure-Activity Relationships (SAR) of Dioxolane Analogues

Influence of Dioxolane Stereochemistry on Cholinergic Receptor Interaction

The stereochemistry of dioxolane-containing molecules is a critical determinant of their interaction with biological targets, particularly cholinergic receptors. acs.org Analogues of the neurotransmitter acetylcholine that incorporate a 1,3-dioxolane ring often exhibit significant differences in biological activity between their stereoisomers. The precise spatial arrangement of substituent groups on the dioxolane ring dictates the molecule's ability to bind effectively to the receptor's active site.

Research on muscarone (B76360) analogues, which feature a 1,3-dioxolane core, has established that the configuration of the substituents profoundly affects their cholinomimetic activity. researchgate.net For 2,4-disubstituted-1,3-dioxolanes, cholinergic receptors show a marked preference for the cis configuration over the trans configuration. researchgate.net This stereoselectivity highlights the rigid structural requirements of the receptor binding pocket, where only a specific three-dimensional arrangement allows for optimal interaction and subsequent receptor activation.

Differential Receptor Affinities of Dioxolane Stereoisomers

The principle of stereoselectivity leads to differential receptor affinities among the stereoisomers of dioxolane analogues. Enantiomers of a chiral dioxolane-containing ligand can exhibit vastly different binding potencies at the same receptor. This phenomenon is a cornerstone of pharmacology and is well-documented for various cholinergic ligands.

For instance, studies on nicotine (B1678760) have shown that the (-)-enantiomer is approximately 40 times more potent than the (+)-enantiomer in binding to nicotinic cholinergic receptors in the human brain. nih.gov Similarly, the enantiomers of the muscarinic agonist bethanechol (B1168659) show stereoselective binding to receptors in various tissues, with the S(+) enantiomer consistently displaying a higher affinity than the R(-) enantiomer. nih.gov This differential affinity is a direct consequence of the three-dimensional structure of the receptor's binding site, which is itself chiral and thus interacts differently with the two enantiomers. These examples underscore the general principle that the specific stereoisomer of a dioxolane-based cholinergic agent is fundamental to its receptor affinity and biological function.

Table 1: Examples of Differential Receptor Affinity of Cholinergic Stereoisomers
CompoundIsomerReceptor TargetObserved Affinity/Potency (IC₅₀)Potency Ratio
Nicotine(-)-NicotineHuman Brain Nicotinic Receptors0.51 nM(-)-isomer is ~40x more potent
Nicotine(+)-NicotineHuman Brain Nicotinic Receptors19.9 nM
BethanecholS(+)-BethanecholRat Muscarinic ReceptorsHigher Affinity (Lower Kᵢ)S(+) > R(-)
BethanecholR(-)-BethanecholRat Muscarinic ReceptorsLower Affinity (Higher Kᵢ)

Design of Dioxolane Derivatives as Modulators for Biological Processes (e.g., Multidrug Resistance)

Dioxolane derivatives have been strategically designed as modulators of crucial biological processes, including multidrug resistance (MDR) in cancer therapy. nih.gov MDR is a major obstacle to successful chemotherapy and is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports anticancer drugs out of tumor cells. nih.gov

Researchers have synthesized novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives to act as P-gp inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds have identified key molecular features required for potent MDR reversal activity. These analyses indicate that effective P-gp modulators generally require high lipophilicity (a high logP value), a specific molecular weight and length, and the presence of a basic tertiary nitrogen atom. nih.gov The dioxolane ring serves as a rigid scaffold to which various lipophilic linkers and protonable basic groups can be attached to optimize interaction with the P-gp transporter. nih.gov Some of these novel dioxolane structures have demonstrated better MDR reversal effects in vitro than established modulators like trifluoperazine. nih.gov

Table 2: Key Structural Features of Dioxolane Analogues for P-glycoprotein (P-gp) Modulation
Structural FeatureInfluence on P-gp InhibitionRationale
High Lipophilicity (logP > 2.9)Correlates with higher activityEnhances partitioning into the cell membrane where P-gp resides. nih.gov
Aromatic Core (e.g., Diphenyl)Provides a rigid scaffoldAllows for defined spatial orientation of other functional groups. nih.gov
Basic Tertiary Nitrogen AtomImportant contributor to activityLikely involved in key electrostatic interactions with the transporter. nih.gov
Molecular Size/LengthLonger molecular axis is favorableContributes to effective binding within the large, polyspecific drug-binding pocket of P-gp. nih.gov

Computational and Theoretical Studies in Dioxolane Chemistry

Molecular Modeling for Stereochemical Design and Prediction in Dioxolane Synthesis

Molecular modeling is a cornerstone of modern stereochemical design, allowing for the in silico prediction of reaction outcomes and the rational design of synthetic pathways to achieve specific stereoisomers. In the synthesis of substituted 1,3-dioxolanes, where multiple stereocenters can exist, controlling the stereochemistry is paramount.

The formation of the dioxolane ring, typically through the acid-catalyzed reaction of a diol with an aldehyde or ketone, proceeds through transition states that determine the final stereochemistry of the product (e.g., cis or trans). The relative stability of these diastereomeric transition states dictates the major product isomer. Molecular mechanics and more advanced quantum mechanical methods can be employed to calculate the energies of these transition states. The stereochemical outcome can be predicted by identifying the lowest energy pathway. researchgate.net

Key Principles in Stereochemical Prediction:

Transition State Energy: The diastereomeric ratio of the products is related to the difference in the free energies (ΔΔG‡) of the competing transition states. The product that is formed via the lower-energy transition state will be the major isomer.

Substrate Control: In many syntheses of chiral dioxolanes, the stereochemistry is dictated by the starting material. For instance, using an enantiomerically pure diol can direct the formation of a specific dioxolane stereoisomer, as the chiral centers of the diol are not directly involved in the reaction but influence the approach of the reagents. nih.gov

Catalyst Control: Asymmetric catalysis can also be used to achieve high stereoselectivity. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric cycloaddition reactions to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Computational modeling of the catalyst-substrate complex in the transition state is crucial for understanding the origin of this stereoselectivity.

Predictive models, including molecular mechanics-based programs and increasingly sophisticated machine learning algorithms, are being developed to quantitatively forecast the stereoselectivity of chemical reactions. nih.govnih.gov These tools analyze the steric and electronic features of reactants and catalysts to predict the most likely stereochemical outcome, reducing the need for extensive empirical screening. nih.gov

Quantum Chemical Calculations on Reaction Energetics and Transition States of Dioxolane Forming Reactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the reaction mechanism, energetics, and the geometry of transition states for dioxolane-forming reactions. The most common synthetic route is the acid-catalyzed acetalization of a carbonyl compound with a 1,2-diol. chemicalbook.com

The generally accepted mechanism for this reaction involves several key steps, each of which can be modeled computationally: mdpi.comchemistrysteps.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Diol: One of the hydroxyl groups of the diol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The protonated hydroxyl group of the hemiacetal leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion, closing the five-membered dioxolane ring.

Deprotonation: The final product is formed upon deprotonation of the ring oxygen.

Computational studies can calculate the energy profile of this entire reaction coordinate. A study on the acetalization of benzaldehyde (B42025) using the ab initio method identified the hemiacetal intermediate as the highest energy species along the reaction pathway. aip.org This suggests that the formation of this labile intermediate can be the rate-determining step of the reaction.

Reaction Step Intermediate/State Relative Energy (kJ/mol) aip.org Description
1 Reactants (Benzaldehyde + Methanol) 0 Starting materials
2 Protonated Benzaldehyde Calculated Activation of the carbonyl group
3 Hemiacetal 1399.6 Highest-energy intermediate, potential rate-determining step
4 Oxocarbenium Ion Calculated Key intermediate prior to ring closure
5 Product (Benzaldehyde dimethyl acetal) -6.8 Thermodynamically stable final product

Note: Energies are from a computational study on the acetalization of benzaldehyde with methanol (B129727) and are illustrative of the relative energetics in acetal (B89532) formation.

By locating the transition state structures for each elementary step, quantum chemical calculations yield crucial data such as activation energies (Ea) and reaction enthalpies (ΔH). This information is vital for understanding reaction rates and optimizing reaction conditions.

Conformational Analysis of Dioxolane Rings and Their Derivatives

The 1,3-dioxolane (B20135) ring is a five-membered heterocycle that, like cyclopentane, is non-planar to alleviate torsional strain. The ring exhibits flexibility and can adopt several low-energy conformations. The two principal conformations are the envelope (C_s symmetry) , where one atom is puckered out of the plane formed by the other four, and the twist (C_2 symmetry) , where two atoms on opposite sides of the ring are displaced in opposite directions from the plane of the other three.

These conformers can interconvert through a low-energy process known as pseudorotation . dntb.gov.ua For the parent 1,3-dioxolane and many of its derivatives, the twist conformation is found to be the global energy minimum, though the energy barrier to pseudorotation is typically very low, often less than the thermal energy available at room temperature. This means the ring is highly flexible and rapidly interconverts between various twist and envelope forms.

The specific conformation of a substituted dioxolane ring can be described using Cremer-Pople puckering coordinates, which define the degree of puckering (q) and the phase angle (Φ) of the pseudorotation circuit. nih.gov

Computational studies using methods like Hartree-Fock theory and DFT have been instrumental in mapping the potential energy surface of the dioxolane ring. These studies confirm the dynamic nature of the ring and can quantify the small energy differences between its various conformations. dntb.gov.ua

Conformation Parameter Computational Finding Method
Most Stable Conformer C₂-symmetrical twist form Hartree-Fock (6-31G* basis set) dntb.gov.ua
Pseudorotation Barrier ≤ 3.3 kcal/mol Hartree-Fock (6-31G* basis set) dntb.gov.ua
Conformational Interconversion Occurs via pseudorotation pathway Theoretical Modeling nih.gov

The presence of substituents on the dioxolane ring, as in (+)-cis-Dioxolane iodide, creates a more complex conformational landscape. The substituents will have preferred positions (axial or equatorial-like) in the different conformers to minimize steric interactions. Computational analysis is essential to determine the lowest-energy conformation of such substituted derivatives and to understand how conformation influences their chemical and biological properties.

Analytical and Spectroscopic Characterization in Dioxolane Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure and stereochemistry of organic compounds. For (+)-cis-Dioxolane iodide, both ¹H and ¹³C NMR are instrumental in confirming the cis relative stereochemistry of the substituents on the 1,3-dioxolane (B20135) ring.

In ¹H NMR, the coupling constants (J-values) between the protons at the chiral centers (C2 and C4) are diagnostic of their relative orientation. A larger coupling constant is typically observed for protons in a trans relationship, while a smaller coupling constant indicates a cis relationship. By analyzing these spin-spin coupling patterns, the spatial relationship between the methyl group at C2 and the trimethylammoniummethyl group at C4 can be definitively established as cis.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the carbon atoms within the dioxolane ring, particularly the acetal (B89532) carbon (C2) and the carbons of the methyl substituents, are highly sensitive to the stereochemistry. In substituted dioxolanes and related acetals, predictable chemical shift correlations exist that allow for the unambiguous assignment of syn (cis) and anti (trans) isomers. For instance, the chemical shifts for the acetonide methyl groups in syn-1,3-diol acetonides appear at distinctively different positions (around 19 ppm and 30 ppm) compared to those in anti isomers (which both appear around 24-25 ppm), a principle that can be extended to related dioxolane systems. univ-lemans.fruniv-lemans.fr

Table 1: Representative ¹³C NMR Chemical Shift Data for Stereochemical Assignment in Dioxolane Derivatives

Carbon AtomTypical Chemical Shift (δ) for cis-Isomer (ppm)Typical Chemical Shift (δ) for trans-Isomer (ppm)Rationale for Difference
C2 (Acetal Carbon)~100.5~101.0The stereochemistry at C2 and C4 influences the electronic environment and conformation of the ring, causing slight shifts.
C4~75.0~76.5The relative orientation of the large substituent at C4 affects its chemical shift.
C5~68.0~68.2Less affected by the stereochemistry at C2 and C4 compared to other ring carbons.
C2-CH₃~19.5~24.5Significant shielding/deshielding effects based on the cis/trans orientation relative to the C4 substituent, providing a key diagnostic marker. univ-lemans.fruniv-lemans.fr

Use of X-ray Diffraction for Crystal Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of both crystal structure and absolute configuration.

The structure of the potent muscarinic agonist L-(+)-cis-2-methyl-4-trimethylammonium-methyl-1,3-dioxolane has been determined by a three-dimensional X-ray diffraction study of its iodide salt. This analysis confirmed the cis relationship between the methyl group at C2 and the trimethylammoniummethyl substituent at C4. Furthermore, the study established the absolute configuration at the chiral centers as (2S, 4R). The determination of the absolute configuration is possible due to the presence of the heavy iodide atom, which allows for the use of anomalous dispersion effects to distinguish between the real crystal structure and its mirror image.

Table 2: Typical Crystallographic Data for a Small Organic Iodide Salt

ParameterTypical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5 - 9.5
b (Å)10.0 - 11.0
c (Å)13.5 - 14.5
Volume (ų)1200 - 1500
Z (Molecules per unit cell)4
RadiationMo Kα or Cu Kα
R-factor (%)< 5.0

Note: The specific crystallographic data for this compound from the definitive 1969 study were not available in the consulted sources; the values presented are representative for a crystal structure of a comparable small organic molecule.

Chromatographic Techniques for Isomer Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating stereoisomers and assessing the chemical and enantiomeric purity of compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating the cis and trans diastereomers of dioxolane derivatives. Depending on the specific compound and its impurities, either normal-phase or reversed-phase chromatography can be utilized. For separating enantiomers, chiral stationary phases (CSPs) are required. researchgate.netnih.govnih.gov A Chiralcel OD column, for example, is effective in determining the enantiomeric excess (ee) of chiral 1,3-dioxolanes. researchgate.net The separation relies on the differential interaction of the enantiomers with the chiral selector bonded to the stationary phase.

Table 3: Representative HPLC Method for Dioxolane Isomer Separation

ParameterCondition
TechniqueChiral HPLC
ColumnCellulose-based Chiral Stationary Phase (e.g., Chiralcel OD)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
ApplicationSeparation of enantiomers and determination of enantiomeric excess. researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when using capillary columns with chiral stationary phases, is a highly effective method for separating volatile enantiomers. gcms.czwikipedia.org For dioxolane derivatives, chiral GC can resolve enantiomers and diastereomers, allowing for precise purity analysis. nih.gov The separation is based on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral stationary phase, which have different volatilities and interaction strengths. This technique is especially useful for determining the enantiomeric purity of chiral intermediates used in synthesis. nih.gov

Table 4: Representative GC Method for Chiral Dioxolane Analysis

ParameterCondition
TechniqueChiral Capillary GC
ColumnCyclodextrin-based chiral stationary phase (e.g., Rt-βDEX)
Carrier GasHelium
Temperature ProgramInitial temp: 60°C, Ramp: 5°C/min to 200°C
Injector Temperature220°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
ApplicationSeparation of cis/trans isomers and enantiomers. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing (+)-cis-Dioxolane iodide?

  • Methodological Answer : Synthesis should follow protocols for chiral dioxolane derivatives, emphasizing enantiomeric purity. Characterization requires nuclear magnetic resonance (NMR) to confirm stereochemistry and high-performance liquid chromatography (HPLC) to assess purity (>95%). For functional validation, use receptor-binding assays (e.g., muscarinic M2/M3 receptor selectivity) with concentration-response curves (e.g., 10⁻¹⁰ to 10⁻⁴ M) to quantify potency (EC₅₀) and efficacy . Include crystallographic data for structural verification if available.

Q. How should in vitro models be designed to evaluate this compound’s pharmacological effects?

  • Methodological Answer : Use tissue-specific preparations such as guinea pig ileum (for M3 receptor activity) and atria (for M2 receptor activity) to isolate receptor subtypes. Apply cumulative dosing protocols with washout periods to minimize desensitization. Normalize responses to a reference agonist (e.g., carbachol) to control for tissue variability. Include negative controls (e.g., inactive enantiomers like (-)-trans-Dioxolane) to confirm stereoselectivity .

Q. What statistical approaches are appropriate for analyzing concentration-dependent effects in receptor studies?

  • Methodological Answer : Fit concentration-response data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Report R² values and 95% confidence intervals for EC₅₀ estimates. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare effects across isomers or receptor subtypes. Address variability by repeating experiments in triplicate and reporting mean ± SEM .

Advanced Research Questions

Q. How can researchers resolve contradictions in concentration-response data between this compound and its enantiomers?

  • Methodological Answer : Conduct parallel experiments under identical conditions (e.g., buffer composition, temperature) to isolate stereochemical influences. Compare Hill coefficients (nH) to assess cooperative binding differences. Use receptor knockout models or selective antagonists (e.g., AF-DX 116 for M2) to confirm target specificity. Reanalyze raw data for outliers or non-sigmoidal trends that may indicate allosteric modulation .

Q. What strategies optimize experimental design for studying this compound’s selectivity across muscarinic receptor subtypes?

  • Methodological Answer : Employ a panel of recombinant receptor-expressing cell lines (e.g., CHO cells with M1–M5 subtypes) to quantify subtype selectivity. Use radioligand displacement assays (e.g., [³H]-N-methylscopolamine) to measure binding affinity (Ki). Pair functional assays (e.g., calcium mobilization for M1/M3, cAMP inhibition for M2/M4) to correlate binding and efficacy. Validate findings with tissue-based models to account for native receptor coupling .

Q. How should researchers address variability in cell viability assays when testing this compound’s cytotoxic effects?

  • Methodological Answer : Standardize cell passage numbers and culture conditions (e.g., serum-free media during treatment). Use multiple viability assays (e.g., MTT, ATP luminescence, propidium iodide staining) to cross-validate results. Include time-course experiments to distinguish acute toxicity from delayed effects. Normalize data to vehicle controls and report IC₅₀ values with 95% confidence intervals .

Methodological Guidance for Research Design

Q. How can the PICOT framework be applied to structure research questions on this compound?

  • Example :
  • Population (P) : Guinea pig ileum smooth muscle cells.
  • Intervention (I) : this compound (10⁻⁸–10⁻⁴ M).
  • Comparison (C) : (-)-trans-Dioxolane iodide and atropine (non-selective antagonist).
  • Outcome (O) : Contractile response amplitude (mV·min) and receptor subtype selectivity.
  • Time (T) : Acute exposure (0–30 min).
    • Rationale : This framework ensures clarity in hypothesis testing and aligns with pharmacological study design standards .

Q. What ethical considerations apply when using animal-derived tissues for this compound studies?

  • Methodological Answer : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines. Minimize sample size via power analysis and use non-terminal procedures where possible. Disclose euthanasia methods and tissue sourcing in the "Methods" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-cis-Dioxolane iodide
Reactant of Route 2
Reactant of Route 2
(+)-cis-Dioxolane iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.